molecular formula C10H16O B13262467 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde

1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13262467
M. Wt: 152.23 g/mol
InChI Key: WZWIJYCYWGOIEZ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by the presence of a cyclobutane ring attached to a cyclobutylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with cyclobutanone in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by oxidation of the resulting alcohol to form the aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed coupling reactions and selective oxidation processes are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride, and nucleophiles such as alkyl halides.

Major Products Formed:

    Oxidation: 1-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Cyclobutylmethyl)cyclobutanol.

    Substitution: Various substituted cyclobutylmethyl derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclobutylmethyl ketone: Similar structure but with a ketone functional group instead of an aldehyde.

    Cyclobutylmethyl alcohol: The aldehyde group is reduced to an alcohol.

    Cyclobutylmethyl carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(cyclobutylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10(5-2-6-10)7-9-3-1-4-9/h8-9H,1-7H2

InChI Key

WZWIJYCYWGOIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2(CCC2)C=O

Origin of Product

United States

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